Potassium tetrabromoaurate(III) dihydrate, 99%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

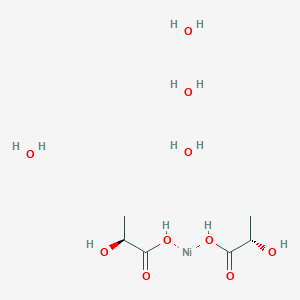

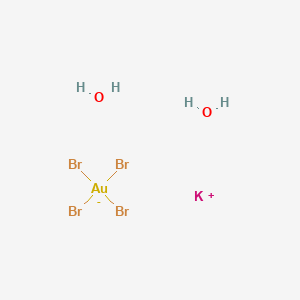

Potassium tetrabromoaurate(III) dihydrate is a chemical compound with the empirical formula KAuBr4•2H2O . It is a high-purity salt with an assay of 99.9% trace metals basis . This compound is used as a laboratory chemical and for the manufacture of substances . It is also used for galvanic replacement of the liquid metal galinstan .

Molecular Structure Analysis

The molecular structure of Potassium tetrabromoaurate(III) dihydrate is represented by the linear formula KAuBr4•2H2O . The compound consists of one potassium ion (K+), one gold ion (Au3+), four bromide ions (Br-), and two molecules of water (H2O).Physical And Chemical Properties Analysis

Potassium tetrabromoaurate(III) dihydrate appears as a red-brown crystalline solid . The compound has a molecular weight of 591.72 . The boiling point is 120 °C . Other physical properties such as melting point, density, and solubility in water are not specified .科学的研究の応用

Chemiluminescence Analysis

Potassium tetrabromoaurate(III) dihydrate plays a crucial role in enhancing chemiluminescence (CL) intensities in analytical chemistry. A novel CL system utilizing this compound, combined with luminol in an alkaline medium, has been developed for the sensitive determination of folic acid in milk powder. This system demonstrates high sensitivity and specificity, offering potential for broad analytical applications in pharmaceutical and food sample analysis (Zhao et al., 2012).

Coordination Chemistry

In coordination chemistry, potassium tetrabromoaurate(III) dihydrate contributes to the synthesis of novel compounds. For instance, it interacts with pteridine derivatives to form structures characterized by hydrogen-bonded, ladder-like polymeric assemblies. This showcases its utility in creating complex molecular architectures, which could have implications for material science and molecular engineering (Acuña-Cueva et al., 2004).

Nanoparticle Synthesis

This compound is instrumental in the synthesis of gold nanoparticles, leveraging its reduction by amino acids under alkaline conditions. Research indicates that the rate of particle formation and resulting nanoparticle sizes can be meticulously controlled through the reduction process, paving the way for applications in catalysis, biomedical imaging, and electronic materials (Bhargava et al., 2005).

Potentiometric Sensors

The use of potassium tetrabromoaurate(III) dihydrate extends to the development of potentiometric sensors. For instance, a sensor for chromium(III) ions, employing a specific ionophore in a PVC matrix, demonstrates the compound's versatility in environmental monitoring and analysis of water quality, highlighting its importance in analytical chemistry and environmental science (Isildak et al., 2020).

Supramolecular Chemistry

In supramolecular chemistry, potassium tetrabromoaurate(III) dihydrate contributes to the study of crystal structures and intermolecular interactions. Its involvement in the formation of supramolecular networks through coordination with various ligands exemplifies its application in designing materials with specific physical and chemical properties (Junk, 2005).

Safety and Hazards

Potassium tetrabromoaurate(III) dihydrate is classified as a combustible solid . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended . It is advised to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, and clothing .

作用機序

Target of Action

Potassium tetrabromoaurate(III) dihydrate is a complex inorganic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that an aqueous solution of kaubr4 can be used for galvanic replacement of the liquid metal galinstan . This suggests that the compound may interact with its targets through a process of galvanic replacement, but more research is needed to confirm this and to understand the resulting changes.

Biochemical Pathways

The compound’s role in the galvanic replacement of galinstan suggests it may influence pathways related to metal ion interactions

Result of Action

Given its use in galvanic replacement of galinstan , it may induce changes in metal ion concentrations or states within a system, but the specific effects require further investigation.

特性

IUPAC Name |

potassium;tetrabromogold(1-);dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4BrH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGAVQQLOURVRQ-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[K+].Br[Au-](Br)(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr4H4KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;tetrabromogold(1-);dihydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)

![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)

![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)

![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)